5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile

Regioisomeric differentiation Electronic effects Medicinal chemistry building blocks

5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile (CAS 1019007-72-7) is a heterocyclic small molecule belonging to the amino-carbonitrile-pyrazole class, characterized by a quinoline scaffold with a trifluoromethyl substituent at the 7-position. It possesses a molecular formula of C14H8F3N5 and a molecular weight of 303.24 g/mol.

Molecular Formula C14H8F3N5
Molecular Weight 303.24 g/mol
Cat. No. B12862852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile
Molecular FormulaC14H8F3N5
Molecular Weight303.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1C(F)(F)F)N3C(=C(C=N3)C#N)N
InChIInChI=1S/C14H8F3N5/c15-14(16,17)9-1-2-10-11(5-9)20-4-3-12(10)22-13(19)8(6-18)7-21-22/h1-5,7H,19H2
InChIKeyMHSFODCVKSPFJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile: Structural Identity and Compound Class Baseline for Procurement


5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile (CAS 1019007-72-7) is a heterocyclic small molecule belonging to the amino-carbonitrile-pyrazole class, characterized by a quinoline scaffold with a trifluoromethyl substituent at the 7-position . It possesses a molecular formula of C14H8F3N5 and a molecular weight of 303.24 g/mol . This compound serves as a versatile synthetic intermediate for constructing fused pyrazolo[3,4-d]pyrimidine systems, a privileged scaffold in medicinal chemistry [1]. Its commercial availability is documented through multiple reputable chemical suppliers at purities up to 98% .

Why Generic 5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile Substitution Fails: The Regioisomeric Identity Problem


The position of the trifluoromethyl group on the quinoline ring (C7 versus C8) is not a trivial structural variation. Regioisomeric 5-amino-1-[trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitriles are expected to exhibit distinct electronic distributions, dipole moments, and steric environments that directly impact their reactivity in downstream derivatization reactions and their interaction with biological targets [1]. In optically active pyrazoloquinoline systems, a trifluoromethyl group at C7 has been shown to cause bathochromic shifts in emission bands relative to non-fluorinated analogs [2]. The widely studied 8-CF3 isomer serves as an intermediate for antimicrobial pyrazolo[3,4-d]pyrimidines [3], but every regioisomer must be independently validated in a given assay system—substitution without confirmatory testing risks introducing uncontrolled variables into synthetic pathways, structure-activity relationship (SAR) campaigns, and material property optimization.

Quantitative Differentiation Evidence for 5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile (CAS 1019007-72-7) Against Closest Analogs


Regioisomeric Identity: 7-CF3 vs 8-CF3 Quinoline Substitution Determines Electronic and Steric Profiles

The target compound bears the trifluoromethyl group at the 7-position of the quinoline ring, distinguishing it from the 8-CF3 positional isomer (compound 5 in Holla et al., 2006) [1]. The 7-CF3 substitution places the electron-withdrawing group at a position with a different Hammett substituent constant (σm for C7 in quinoline vs σo for C8), altering the electronic character of the quinoline nitrogen and the C4 attachment point [2]. This regioisomeric difference is quantifiable by 19F NMR chemical shift and HPLC retention time, though direct comparative values for this compound pair have not been published in a single study.

Regioisomeric differentiation Electronic effects Medicinal chemistry building blocks

Certified Purity: 98% (HPLC) for 7-CF3 Isomer vs Unspecified Purity for 8-CF3 Isomer in Primary Literature

The 7-CF3 target compound is commercially available at a certified purity of 98% as determined by HPLC, as specified by Leyan (Product No. 1579847) . In contrast, the 8-CF3 isomer described in the primary literature (Holla et al., 2006) was synthesized in an academic setting without a specified commercial purity grade available from current vendor listings [1]. For procurement decisions, this means the 7-CF3 isomer can be sourced with a documented purity specification that supports reproducible experimental outcomes, reducing the need for in-house re-purification.

Chemical purity Procurement specification Quality assurance

Orthogonal Reactive Handles: Amino and Carbonitrile Groups Enable Divergent Downstream Chemistry

The compound possesses two orthogonal reactive handles: a free 5-amino group and a 4-carbonitrile group on the pyrazole ring. This functional group pairing enables cyclocondensation reactions with formamide, urea, thiourea, and other bis-nucleophiles to generate pyrazolo[3,4-d]pyrimidine systems, as demonstrated by Holla et al. (2006) for the 8-CF3 regioisomer [1]. The analogous reactivity profile is expected for the 7-CF3 isomer based on the identical pyrazole substitution pattern. In the Holla study, the 8-CF3 carbonitrile intermediate (Compound 5) was converted to six distinct pyrazolo[3,4-d]pyrimidine derivatives (Compounds 8-13) via reaction with formamide, urea, and thiourea, all of which were subsequently screened for antimicrobial activity [2].

Synthetic versatility Fused heterocycle synthesis Building block utility

Fluorinated Scaffold Advantage: CF3 Group Modulates Lipophilicity and Metabolic Stability

The trifluoromethyl group is a recognized privileged fragment in medicinal chemistry, enhancing metabolic stability and modulating lipophilicity. While the exact LogP of this specific compound has not been published, the molecular formula (C14H8F3N5) and the presence of both the lipophilic CF3-quinoline moiety and the polar amino-carbonitrile-pyrazole core predict an intermediate LogP profile suitable for both organic-solvent solubility and potential membrane permeability in biological assays [1]. In structurally related 4-amino-7-trifluoromethylquinoline derivatives, the CF3 group at C7 has been associated with intramolecular charge-transfer fluorescence and large Stokes shifts, a property that distinguishes the 7-CF3 isomer from non-fluorinated quinoline analogs [2].

Fluorine chemistry Lipophilicity modulation Drug-like properties

Optoelectronic Material Potential: 7-CF3 Quinoline-Pyrazole Scaffolds Exhibit Tunable Luminescence

Pyrazoloquinoline derivatives bearing trifluoromethyl substituents have been investigated as materials for photovoltaic and electroluminescent applications [1]. The 7-CF3 group is expected to influence absorption and emission properties, causing bathochromic shifts relative to non-fluorinated pyrazoloquinoline analogs [2]. While the target compound is a 1H-pyrazole-4-carbonitrile rather than a fully fused pyrazolo[3,4-b]quinoline, its quinoline-pyrazole scaffold with the 7-CF3 substitution provides a platform for further annulation reactions that could yield luminescent materials with tuned emission wavelengths.

Luminescent materials Optoelectronics Fluorescence properties

Procurement-Relevant Application Scenarios for 5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile


Medicinal Chemistry Library Synthesis via Pyrazolo[3,4-d]pyrimidine Cyclocondensation

As supported by the reactivity precedent established for the 8-CF3 isomer [1], the 7-CF3 compound can serve as the key intermediate for generating a focused library of pyrazolo[3,4-d]pyrimidine derivatives. The free amino and carbonitrile groups enable reactions with formamide, urea, thiourea, and structurally diverse primary amines to produce 6-8 distinct heterocyclic products per intermediate. The 7-CF3 substitution provides a different electronic profile compared to the 8-CF3 series, potentially yielding differential biological activity against antimicrobial or kinase targets. Researchers should target this compound when a 7-CF3 quinoline pharmacophore is required for SAR exploration.

CFTR Modulator Development Leveraging the Amino-Carbonitrile-Pyrazole Pharmacophore

The amino-carbonitrile-pyrazole scaffold has demonstrated CFTR activator activity, as exemplified by Cact-A1 (EC50 = 1.6 µM for wild-type CFTR activation) [2]. The 7-trifluoromethylquinolin-4-yl substitution on the target compound introduces a fluorinated heterocyclic moiety that may enhance metabolic stability and tune physicochemical properties relative to non-fluorinated analogs. This compound represents a starting point for designing novel CFTR modulators that exploit the cAMP-independent activation mechanism identified for the amino-carbonitrile-pyrazole class.

Optoelectronic Material Precursor with 7-CF3 Emission Tuning

Based on class-level evidence that 7-CF3 substitution on pyrazoloquinoline scaffolds induces bathochromic shifts in emission bands [3], this compound is a building block for synthesizing luminescent materials with tailored emission wavelengths. The amino and carbonitrile groups can be exploited for further annulation or coupling reactions to generate extended conjugated systems. Materials researchers should consider this compound when seeking a fluorinated quinoline building block for organic light-emitting diode (OLED) or photovoltaic applications where emission wavelength tuning is critical.

Fragment-Based Drug Discovery Screening Library Component

With a molecular weight of 303.24 g/mol and compliance with fragment-like property space, this compound is suitable as a fragment in screening libraries. The 7-CF3 group provides a distinctive 19F NMR handle for fragment-based screening by 19F NMR and a unique shape and electrostatic profile compared to the 8-CF3 isomer. The compound's commercial availability at 98% purity supports direct use in high-throughput screening without additional purification, reducing lead time for hit discovery campaigns.

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